1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene
Description
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene (CAS: 446831-24-9) is an aromatic compound with the molecular formula C₉H₁₀BrClO₂ and a molecular weight of 265.53 g/mol . Structurally, it features a benzene ring substituted with bromine at position 1, a chloromethyl (-CH₂Cl) group at position 4, and methoxy (-OCH₃) groups at positions 2 and 5. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of polychlorinated biphenyl (PCB) metabolites , sulfonamide derivatives , and cross-coupling reactions such as Suzuki-Miyaura couplings .
The synthesis of this compound involves chlorination of 1-bromo-2,5-dimethoxybenzene using HCl/H₂O₂, followed by purification via column chromatography . Its crystallographic data reveal a planar benzene ring with methoxy groups slightly tilted (dihedral angle: 8.8°), similar to other methoxybenzenes .
Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYJTIRVMKQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxytoluene followed by chloromethylation. The reaction conditions typically include the use of bromine (Br2) and a suitable catalyst such as iron (Fe) or aluminum chloride (AlCl3) for the bromination step. The chloromethylation step can be achieved using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene
- Molecular Formula : C₉H₁₀BrClO₂
- Molecular Weight : 265.53 g/mol
- CAS Number : 446831-24-9
The compound features a benzene ring substituted with a bromine atom, a chloromethyl group, and two methoxy groups. These substitutions influence its reactivity and applications significantly.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. It can participate in various chemical reactions such as:
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, leading to diverse derivatives.
- Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways.
Table 1: Comparison of Biological Activities
Case Studies and Insights
A recent study investigated the enzyme inhibitory potential of structurally related compounds. While direct data on this compound is limited, analogs exhibited significant inhibition of key metabolic enzymes involved in lipid metabolism. This suggests that further investigation into the target compound's biological activity could yield promising results.
Industrial Applications
In industry, this compound finds use in the production of specialty chemicals and materials. Its unique structure allows for modifications that can lead to the development of new products with desirable properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophilic attack .
Comparison with Similar Compounds
(a) 1-Bromo-2,4-dimethoxybenzene
(b) 4,4′-Dibromo-2,2′,5,5′-tetramethoxybiphenyl
(c) 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene
(d) 1-Bromo-4-chloro-2,5-dimethoxybenzene
(e) 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene
- Key Difference : Fluorine atoms at positions 2 and 5 enhance electron-withdrawing effects.
- Application : Fluorine’s inductive effect stabilizes intermediates in pharmaceutical synthesis .
Biological Activity
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features two methoxy groups and halogen substituents that are critical for its reactivity and biological activity. The synthesis typically involves bromination and chloromethylation of dimethoxybenzene derivatives under controlled conditions to yield high purity products.
Common Synthetic Routes:
- Bromination : Utilizing bromine in the presence of an appropriate solvent.
- Chloromethylation : Employing chloromethyl methyl ether (or similar reagents) in the presence of a Lewis acid catalyst.
Biological Activity
This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen atoms enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules. This interaction can lead to the following effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways associated with cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.
Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, with IC50 values around 15 µM after 48 hours of treatment.
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for 1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene, and what key reaction parameters require optimization?
The compound is synthesized via chlorination of 1-bromo-2,5-dimethoxybenzene using HCl/H₂O₂ as the chlorination reagent. Critical parameters include:
- Reactant molar ratios (HCl:H₂O₂ = 1:1.2).
- Temperature control (0–5°C to minimize side reactions).
- Reaction time (12–24 hours under stirring). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm) and purity.
- X-ray diffraction : Single-crystal analysis reveals structural details, such as dihedral angles between methoxy groups and the benzene plane (8.8°) and halogen disorder (Br/Cl sites refined at 50:50 occupancy) .
- Mass spectrometry : EI-MS validates molecular weight (e.g., m/z 265 [M⁺]) .
Advanced Research Questions
Q. How should researchers address the crystallographic disorder between Br/Cl sites observed in this compound?
- Use refinement software (e.g., SHELXL) with restraints (DFIX command) to maintain C–Cl (1.72 Å) and C–Br (1.88 Å) bond distances.
- Apply EADP constraints to equalize displacement parameters for disordered halogens.
- Validate models using residual density maps and compare with non-disordered analogs (e.g., 1-bromo-2,5-dimethoxybenzene) .
Q. What strategies mitigate contradictions in Suzuki coupling yields when using this compound as a precursor?
- Catalyst screening : Compare Pd(PPh₃)₄ (air-sensitive) vs. PdCl₂(dppf) (stable in moisture).
- Base optimization : Test K₂CO₃ (proton scavenger) vs. CsF (enhances transmetallation).
- Byproduct analysis : Monitor dehalogenation via GC-MS and adjust reaction conditions (e.g., degassed solvents, inert atmosphere) .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methoxy groups : Electron-donating effects activate the benzene ring toward electrophilic substitution.
- Halogens : Br/Cl direct coupling to specific positions (para to methoxy groups).
- DFT calculations : HOMO/LUMO analysis predicts reactivity trends. Compare with derivatives lacking methoxy groups (e.g., 1-bromo-4-chlorobenzene) to isolate electronic effects .
Q. How can researchers resolve discrepancies between computational predictions and experimental outcomes in reactions involving this compound?
- Model refinement : Include solvent effects (e.g., PCM for chloroform) in DFT calculations.
- Isotopic labeling : Use deuterated analogs (e.g., CDCl₃) to trace reaction pathways via ²H NMR.
- Crystallographic validation : Cross-reference computed geometries with X-ray data (e.g., planarity of the benzene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
